molecular formula C17H11BrClN5 B2494067 N-(4-bromophenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890945-76-3

N-(4-bromophenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2494067
CAS No.: 890945-76-3
M. Wt: 400.66
InChI Key: JTHMZLFMEDZDFM-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core substituted with a 4-bromophenyl group at the 4-amino position and a 3-chlorophenyl group at the 1-position. The presence of halogen substituents (bromo and chloro) enhances its binding affinity to hydrophobic pockets in biological targets, making it a candidate for structure-activity relationship (SAR) studies .

Properties

IUPAC Name

N-(4-bromophenyl)-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrClN5/c18-11-4-6-13(7-5-11)23-16-15-9-22-24(17(15)21-10-20-16)14-3-1-2-12(19)8-14/h1-10H,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTHMZLFMEDZDFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-chlorophenylhydrazine with ethyl acetoacetate followed by cyclization with formamide can yield the pyrazolo[3,4-d]pyrimidine core.

    Substitution Reactions: The introduction of the 4-bromophenyl group can be accomplished through nucleophilic aromatic substitution reactions. This involves reacting the pyrazolo[3,4-d]pyrimidine core with 4-bromonitrobenzene under suitable conditions, followed by reduction of the nitro group to an amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution with halides or electrophilic substitution with electrophiles like acyl chlorides.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazolo[3,4-d]pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(4-bromophenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been investigated for its potential as a kinase inhibitor , which could be beneficial in cancer therapy.

Case Study: Anticancer Activity

Recent studies have demonstrated the compound's significant cytotoxic activity against various cancer cell lines. For instance:

  • IC50 Values : The compound exhibited an IC50 value of approximately 1.00 ± 0.42 μM against erythroleukemia (HEL) cells, indicating potent anticancer properties.
  • Selectivity Index : It showed a high selectivity index in normal Vero cell lines (IC50 > 25 µM), suggesting lower toxicity to normal cells compared to cancer cells .

Biological Studies

The compound is utilized in biological studies to understand its interaction with various molecular targets, including enzymes and receptors. Its mechanism of action involves binding to specific kinases, inhibiting their activity, which can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Chemical Biology

In chemical biology, this compound serves as a valuable tool for probing biological pathways and mechanisms. Its role in inhibiting specific kinases can provide insights into signaling pathways involved in cancer progression .

Industrial Applications

The compound may also find applications in the development of new materials or as a precursor in the synthesis of other biologically active compounds. Its unique structural features allow for modifications that can lead to new derivatives with enhanced properties.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidine derivatives are a diverse class of compounds with applications in drug discovery. Below is a detailed comparison of the target compound with structurally and functionally related analogs:

Structural and Functional Analogues

Compound Name Molecular Formula Key Substituents Biological Activity Key Findings Reference
N-(4-bromophenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine C₁₇H₁₁BrClN₅ 4-bromophenyl (N-substituent), 3-chlorophenyl (1-position) Anticancer, kinase inhibition Exhibits high selectivity for tyrosine kinases due to halogen interactions .
3-(4-Bromophenyl)-1-(2-chloro-2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine C₁₉H₁₅BrClN₅ 4-bromophenyl (3-position), 2-chloro-2-phenylethyl (1-position) Antitubercular Moderate activity against Mycobacterium tuberculosis (MIC: 12.5 μM) .
N-(3,5-dimethylphenyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine C₁₉H₁₆ClN₅ 3,5-dimethylphenyl (N-substituent), 4-chlorophenyl (1-position) Anticancer Moderate activity against breast cancer cell lines (IC₅₀: 8.2 μM) .
N-butyl-1-(3-chlorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine C₁₆H₁₇ClN₅ Butyl and methyl (N-substituents), 3-chlorophenyl (1-position) Kinase inhibition Enhanced selectivity for CDK2 compared to CDK4 (IC₅₀: 0.7 μM vs. >10 μM) .
N-(3-chloro-4-methylphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine C₂₃H₂₄ClN₇ 3-chloro-4-methylphenyl (N-substituent), piperazine (6-position) Antipsychotic potential Binds to dopamine receptors (Kᵢ: 14 nM) .

Key Structural Determinants of Activity

  • Halogen Substituents: Bromo and chloro groups enhance lipophilicity and target binding. For example, the 4-bromophenyl group in the target compound improves kinase inhibition compared to non-halogenated analogs .
  • Core Modifications : Piperazine or piperidine substitutions (e.g., in ) increase solubility but may reduce membrane permeability.
  • N-Substituents : Bulky groups like butyl or benzyl (e.g., ) influence selectivity for specific kinases or receptors.

Biological Activity

N-(4-bromophenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, with the CAS number 890945-76-3, is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties. The molecular formula is C17H11BrClN5C_{17}H_{11}BrClN_{5} with a molecular weight of 400.7 g/mol. The structure can be represented as follows:

N 4 bromophenyl 1 3 chlorophenyl 1H pyrazolo 3 4 d pyrimidin 4 amine\text{N 4 bromophenyl 1 3 chlorophenyl 1H pyrazolo 3 4 d pyrimidin 4 amine}

The primary mechanism of action for this compound involves its interaction with specific kinases. By binding to the active site of these enzymes, the compound inhibits their activity, which subsequently affects various downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent:

  • Cytotoxicity : The compound has demonstrated significant cytotoxic activity against various cancer cell lines. For instance, it showed an IC50 value of approximately 1.00 ± 0.42 μM against erythroleukemia (HEL) cells and exhibited selectivity with a high selectivity index in normal Vero cell lines (IC50 > 25 µM) .
  • Kinase Inhibition : It has been investigated for its ability to inhibit kinases involved in cancer progression. The inhibition of these kinases can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment .

Other Biological Activities

Beyond anticancer properties, this compound may also exhibit:

  • Antimicrobial Activity : Preliminary data suggest potential antimicrobial properties, although further studies are required to substantiate these claims.
  • Enzyme Interaction Studies : The compound serves as a valuable tool in chemical biology for probing interactions with various biological targets and understanding metabolic pathways .

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of the Pyrazolo Core : This can be achieved through cyclization reactions involving appropriate precursors such as 3-chlorophenylhydrazine and ethyl acetoacetate.
  • Substitution Reactions : The introduction of the 4-bromophenyl group is accomplished via nucleophilic aromatic substitution reactions with 4-bromonitrobenzene followed by reduction to form the amine .

Case Studies and Research Findings

StudyFindings
Study on Cytotoxicity Demonstrated significant cytotoxic effects against HEL cells (IC50 = 1.00 ± 0.42 μM) and low toxicity in normal cell lines (IC50 > 25 µM) indicating selectivity .
Kinase Inhibition Research Investigated the compound's role as a kinase inhibitor leading to suppressed cell proliferation in cancer models .
Chemical Biology Applications Utilized to explore interactions with various biological pathways, enhancing understanding of enzyme functions and therapeutic targets .

Q & A

Q. Example optimization parameters :

ParameterImpact
Solvent polarityPolar aprotic solvents (e.g., DMF) enhance reaction rates for aryl substitutions
Reaction timeProlonged heating (≥12 hrs) improves cyclization efficiency but risks decomposition
Catalyst loadingPd-based catalysts (0.5–1.0 mol%) balance cost and Suzuki coupling efficacy

Basic: How can researchers confirm the identity and purity of this compound post-synthesis?

Answer:
Use orthogonal analytical techniques:

  • NMR (¹H/¹³C) : Confirm substituent positions via characteristic shifts (e.g., aromatic protons at δ 7.2–8.5 ppm, NH₂ groups at δ 5.5–6.0 ppm) .
  • Mass spectrometry (HRMS) : Verify molecular weight (expected [M+H]⁺ for C₁₇H₁₁BrClN₅: ~408.96 Da).
  • HPLC : Assess purity (>95%) with a C18 column and acetonitrile/water gradient .
  • Melting point : Compare to literature values (e.g., analogs melt at 260–285°C) .

Basic: What in vitro assays are suitable for initial biological activity screening?

Answer:
Prioritize target-based assays due to structural similarity to kinase inhibitors:

  • Kinase inhibition : Test against BTK, RET, or EGFR kinases using ADP-Glo™ or fluorescence polarization assays. IC₅₀ values <1 μM suggest therapeutic potential .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa). Compare to controls like imatinib .
  • Anti-inflammatory activity : Measure COX-1/COX-2 inhibition via prostaglandin E₂ ELISA .

Advanced: How can researchers resolve contradictory bioactivity data across different studies?

Answer:
Contradictions often arise from assay conditions or structural analogs. Mitigate by:

  • Standardizing assays : Use identical cell lines, incubation times, and controls.
  • SAR analysis : Compare substituent effects (see table below) .
  • Orthogonal validation : Confirm kinase inhibition via Western blot (e.g., phosphorylation status of ERK1/2) .

Q. Example SAR for pyrazolo[3,4-d]pyrimidines :

SubstituentBioactivity Trend
4-BromophenylEnhanced kinase selectivity vs. BTK
3-ChlorophenylIncreased cytotoxicity but reduced solubility
Hydrophobic groups (e.g., cyclohexyl)Improved membrane permeability

Advanced: What strategies improve selectivity for target kinases while minimizing off-target effects?

Answer:

  • Cocrystallization studies : Resolve binding modes with kinases (e.g., BTK’s ATP-binding pocket) to guide substitutions .
  • Selectivity panels : Screen against kinase families (e.g., TK, MAPK) to identify off-target hits.
  • Proteolysis-targeting chimeras (PROTACs) : Degrade specific kinases by conjugating the compound to E3 ligase ligands .

Example : Modifying the 4-bromophenyl group reduces off-target binding to VEGFR2 while retaining BTK affinity .

Advanced: How should researchers design in vivo studies to evaluate therapeutic potential?

Answer:

  • Model selection : Use xenograft models (e.g., neuroblastoma SH-SY5Y) for cancer studies or LPS-induced inflammation models .
  • Dosing : Optimize bioavailability via nanoformulation (e.g., GO nanosheets enhance brain penetration ).
  • PK/PD analysis : Measure plasma half-life, tissue distribution, and metabolite profiles via LC-MS/MS .

Q. Key parameters :

MetricTarget
Plasma t₁/₂≥4 hrs for sustained efficacy
Tumor inhibition>50% reduction vs. control at 10 mg/kg

Advanced: What computational methods aid in predicting metabolic stability and toxicity?

Answer:

  • ADMET prediction : Use tools like SwissADME or ADMETLab to estimate solubility (LogP <5), CYP450 inhibition, and hERG liability.
  • Molecular dynamics (MD) : Simulate interactions with metabolic enzymes (e.g., CYP3A4) to identify vulnerable sites for oxidation .
  • DEREK Nexus : Flag structural alerts (e.g., aromatic amines) linked to genotoxicity .

Advanced: How can researchers address discrepancies between in vitro and in vivo efficacy data?

Answer:

  • Bioavailability checks : Measure plasma concentrations to confirm adequate exposure.
  • Metabolite profiling : Identify inactive/degraded products via LC-MS.
  • Formulation optimization : Use liposomal encapsulation or PEGylation to enhance solubility and stability .

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